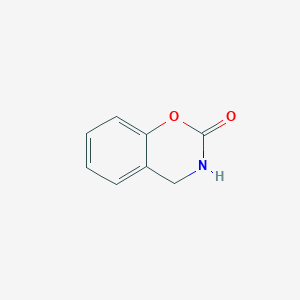

3,4-Dihydro-1,3-benzoxazin-2-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dihydro-1,3-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYREISBUILOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920818 | |

| Record name | 4H-1,3-Benzoxazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-85-5 | |

| Record name | 2H-1,3-Benzoxazin-2-one, 3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,3-Benzoxazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dihydro 1,3 Benzoxazin 2 One and Its Derivatives

Conventional Synthetic Routes

Conventional methods for synthesizing 3,4-dihydro-1,3-benzoxazin-2-one and its analogs are well-established and provide reliable pathways to these compounds. These routes often involve the formation of key intermediates through Mannich-type reactions, condensation of pre-formed components, cyclization of functionalized precursors, and reactions involving N-methylolamines.

Mannich-type Condensation Reactions

The Mannich reaction is a cornerstone in the synthesis of 3,4-dihydro-2H-1,3-benzoxazines. wikipedia.orgacs.org This reaction typically involves the aminoalkylation of a phenolic compound with formaldehyde (B43269) and a primary amine. wikipedia.org The versatility of this reaction allows for the incorporation of a wide array of substituents on both the phenolic and amine components, leading to a diverse library of benzoxazine (B1645224) monomers. researchgate.net

The one-pot, three-component Mannich condensation is a widely utilized method for synthesizing 3,4-dihydro-2H-1,3-benzoxazine monomers. researchgate.netresearchgate.net This approach involves the direct reaction of a phenol (B47542), formaldehyde, and a primary amine in a suitable solvent. The reaction proceeds through the formation of key intermediates, such as N-hydroxymethyl aniline (B41778), which then reacts with the phenol to form the benzoxazine ring. researchgate.netresearchgate.net The simplicity and efficiency of this one-pot method make it an attractive route for generating a variety of benzoxazine derivatives. researchgate.netmdpi.com

For instance, the reaction of phenol, aniline, and formaldehyde in a 1:1:2 molar ratio has been studied to elucidate the reaction pathways and identify the products formed. High-performance liquid chromatography (HPLC) analysis of the crude product has revealed the formation of several compounds, confirming the complexity of the reaction mechanism. The key intermediate is believed to be an N-hydroxymethyl derivative of the amine, which then undergoes condensation with the phenol. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

| Phenol | Aniline | Formaldehyde | 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine | researchgate.net |

| Arbutin | 3-(2-aminoethylamino) propyltrimethoxysilane | Paraformaldehyde | Arbutin-based benzoxazine (AB) | mdpi.com |

| Arbutin | Furfurylamine (B118560) | Paraformaldehyde | Arbutin-furfurylamine benzoxazine (AF) | mdpi.com |

To overcome some of the drawbacks of the one-pot Mannich reaction, such as the formation of oligomeric byproducts, multi-step variations have been developed. researchgate.netresearchgate.net These methods offer better control over the reaction and can lead to higher yields and purity of the desired benzoxazine monomer. researchgate.nettandfonline.com A common multi-step approach involves the initial formation of an N-substituted ortho-hydroxybenzylamine, which is then cyclized with formaldehyde in a separate step. researchgate.net This precursor is typically synthesized with high yield through the reduction of a Schiff base formed from salicylaldehyde (B1680747) and a primary amine. researchgate.net This stepwise procedure allows for the flexible introduction of various functional groups onto the oxazine (B8389632) ring. researchgate.netresearchgate.net Another modification involves replacing formaldehyde, a suspected carcinogen, with other reagents like methylene (B1212753) bromide for the ring-closure step. rasayanjournal.co.inresearchgate.net

A study on the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine identified N-hydroxymethyl aniline as a key intermediate. researchgate.netresearchgate.net This intermediate can react with phenol and formaldehyde to form the desired benzoxazine, but it can also participate in side reactions leading to byproducts. researchgate.netresearchgate.net The kinetics of the ring formation from a Mannich base (2-phenylaminomethylphenol) and formaldehyde have also been investigated, showing the reaction to be first-order with respect to formaldehyde. acs.org

Condensation of 2-Hydroxyaldehydes and Primary Amines

An alternative and efficient route to 3,4-dihydro-2H-1,3-benzoxazines involves the condensation of 2-hydroxyaldehydes (salicylaldehydes) and primary amines. researchgate.nettandfonline.com This method provides a powerful and general pathway to a variety of substituted benzoxazines, including those with hydroxy substituents and deuterium (B1214612) labels, which may not be accessible through other synthetic routes. tandfonline.com The key advantage of this method is the facile synthesis of the 2-hydroxybenzylamine precursors from commercially available salicylaldehyde derivatives. tandfonline.com This approach avoids the formation of undesirable oligomeric species, simplifying the workup procedure and improving the yield and purity of the final product. tandfonline.com The process typically involves the formation of a Schiff base (imine) between the salicylaldehyde and the primary amine, followed by reduction to the secondary amine, and subsequent ring closure with an aldehyde, such as paraformaldehyde. researchgate.nettandfonline.com

| 2-Hydroxyaldehyde Derivative | Primary Amine | Product | Reference |

| Salicylaldehyde | Phenylamine | 2-hydroxy-N-phenylbenzylamine (precursor) | researchgate.net |

Cyclization Reactions Involving Anthranilic Acid Derivatives

Anthranilic acid and its derivatives serve as versatile starting materials for the synthesis of 4H-3,1-benzoxazin-4-ones, which are structurally related to this compound. iau.irmdpi.comnih.govuomosul.edu.iq These methods often involve the acylation of anthranilic acid followed by cyclization. uomosul.edu.iqnih.gov

One common approach is the reaction of anthranilic acid with acyl chlorides or acid anhydrides. uomosul.edu.iq For example, reacting N-acyl anthranilic acid derivatives under solvent-free conditions with a recyclable and eco-friendly catalyst can produce 2-substituted-4H-3,1-benzoxazin-4-ones in excellent yields. iau.ir Another method involves the reaction of anthranilic acids with orthoesters, which can be performed under thermal or microwave-assisted conditions. nih.gov The electronic nature of the substituents on the anthranilic acid can influence the outcome of the reaction, with electron-donating groups favoring the formation of the benzoxazin-4-one, while electron-withdrawing groups may lead to the isolation of a dihydro intermediate. mdpi.comnih.gov

More recently, iodine-catalyzed condensation/cyclization strategies and the use of cyanuric chloride as a cyclizing agent have been reported for the synthesis of these compounds. mdpi.comnih.gov

| Anthranilic Acid Derivative | Reagent | Product | Reference |

| N-acyl anthranilic acids | Silica (B1680970) gel, bentonite | 2-substituted-4H-3,1-benzoxazin-4-ones | iau.ir |

| Anthranilic acids | Orthoesters | 2-alkyl/aryl-4H-benzo[d] researchgate.nettandfonline.comoxazin-4-ones | nih.gov |

| Anthranilic acid | N-phthaloylglycyl chloride, then cyanuric chloride | 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one | nih.gov |

| Anthranilic acids | Aryl aldehydes, acetic anhydride (B1165640) (ultrasound) | N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones | mdpi.com |

Reactions of Substituted Phenols with N-Methylolamines

The reaction of substituted phenols with N-methylolamines represents another pathway for the synthesis of 3,4-dihydro-1,3-benzoxazine derivatives. This method is a variation of the Mannich reaction where the amine and formaldehyde are pre-reacted to form an N-methylolamine intermediate. This intermediate then reacts with the phenol to form the benzoxazine ring. This approach can offer better control over the reaction and regioselectivity, particularly when dealing with complex phenols.

Ring Closure Strategies from Salicylaldehyde Derivatives

A foundational approach to constructing the this compound core involves ring closure strategies starting from readily available salicylaldehyde derivatives. A common pathway is a multi-step procedure that begins with the formation of a 2-hydroxybenzylamine intermediate. This is typically achieved through the condensation of a salicylaldehyde derivative with a primary amine to form a Schiff base, which is subsequently reduced. nih.gov

The resulting 2-hydroxybenzylamine can then undergo cyclization with a suitable carbonyl source to form the benzoxazine ring. For the synthesis of the corresponding 2-oxo derivatives, reagents like phosgene (B1210022) or its safer equivalents are employed. An alternative and powerful method involves the cyclization of substituted phenyl N-(2-hydroxybenzyl)carbamates. These carbamate (B1207046) precursors are synthesized by reacting 2-(aminomethyl)phenols (themselves derived from salicylaldehydes) with substituted phenyl chloroformates. The subsequent intramolecular cyclization, often promoted by heat, yields the desired this compound derivatives. This method offers a versatile route to a variety of substituted products in good yields and purity, avoiding the formation of undesirable oligomeric species. nih.govnih.gov

A general scheme for this synthesis is presented below:

Scheme 1: Synthesis of this compound from Salicylaldehyde Derivative

Image depicting the general synthetic route from salicylaldehyde derivatives to 3,4-dihydro-1,3-benzoxazin-2-ones.

Image depicting the general synthetic route from salicylaldehyde derivatives to 3,4-dihydro-1,3-benzoxazin-2-ones.Advanced and Sustainable Synthetic Approaches

Catalyst-Free Methodologies

The development of catalyst-free synthetic methods is a key goal in green chemistry, as it simplifies reaction procedures and avoids contamination of the final product with residual catalyst. For the synthesis of benzoxazinone-related structures, several catalyst-free approaches have been reported.

One notable example is the one-pot, multicomponent synthesis of substituted 3,4-dihydro-2H-benzo[b] rsc.orgresearchgate.netoxazines. This method proceeds through the in situ formation of a Schiff base, followed by base-mediated alkylation and subsequent intramolecular cyclization, affording the product in moderate to excellent yields. nih.gov Another relevant catalyst-free method involves a two-step procedure for the synthesis of 1,4-dihydro-benzo[d] rsc.orgrsc.orgoxazin-2-ones from phthalides. researchgate.net This process starts with the aminolysis of the phthalide (B148349) to form a 2-hydroxymethylbenzamide, which then undergoes a Hofmann rearrangement to yield the benzoxazinone (B8607429) core. researchgate.net While not forming the exact isomer, these methods highlight the feasibility of constructing the core benzoxazine structure without the need for a metal or organocatalyst.

A robust and environmentally friendly catalyst-free method has also been developed for the synthesis of (3,4-dihydro-2H-benzo[b] rsc.orgresearchgate.netoxazin-2-yl)methanol derivatives by reacting 2-aminophenols with (±)-epichlorohydrin in water. organic-chemistry.org

| Starting Materials | Reaction Conditions | Product | Yield |

| 2-Aminophenol, (±)-Epichlorohydrin | NaOH, Water, Room Temperature | (3,4-Dihydro-2H-benzo[b] rsc.orgresearchgate.netoxazin-2-yl)methanol | High |

| Phthalide | 1. (CH₃)₃Al, NH₄Cl, THF; 2. BTI, DMF | 1,4-Dihydro-benzo[d] rsc.orgrsc.orgoxazin-2-one | 90% |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enable reactions under solvent-free conditions. A highly efficient, one-pot synthesis of 1,3-benzoxazin-2-ones has been developed utilizing microwave irradiation. rsc.org

In this method, a salicylaldehyde or a 2-hydroxyacetophenone (B1195853) derivative is reacted with a substituted urea (B33335) or semicarbazide (B1199961) under solventless conditions. The use of microwave heating dramatically reduces the reaction time to a few minutes and provides the desired products in high yields. This approach is not only rapid and high-yielding but also aligns with the principles of green chemistry by eliminating the need for a solvent. rsc.org

| Reactant 1 | Reactant 2 | Conditions | Product |

| Salicylaldehyde | Urea | Microwave, Solvent-free | This compound |

| 2-Hydroxyacetophenone | Substituted Urea | Microwave, Solvent-free | Substituted 1,3-benzoxazin-2-one |

Metal-Free Carbon-Carbon Coupling Reactions

While direct examples of metal-free carbon-carbon coupling reactions for the specific synthesis of this compound are not extensively documented, the principles of modern organic synthesis suggest potential pathways. Advances in metal-free coupling reactions, such as Sonogashira-type couplings, have been reported to proceed in water under microwave irradiation without any transition-metal catalysts. These reactions typically involve the coupling of aryl halides with terminal alkynes.

Theoretically, a suitably functionalized salicylaldehyde derivative (e.g., containing a halide) could be coupled with a molecule that would subsequently participate in the formation of the oxazinone ring. The continuous development in the field of metal-free C-H activation and C-C bond formation offers a promising avenue for future synthetic strategies towards the target molecule, aiming for higher sustainability and atom economy. rsc.org

Organocatalytic Systems, Including Bio-derived Catalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. For the preparation of benzoxazinone derivatives, organocatalytic approaches have been successfully employed. For instance, 2H-1,3-benzoxazin-2-ones have been synthesized from 2-hydroxyphenyl-substituted enones and isocyanates using a bisguanidinium salt as an effective organocatalyst. rsc.org

In the realm of sustainable chemistry, the use of bio-derived materials as starting materials or catalysts is highly desirable. Several studies have focused on the synthesis of benzoxazines using renewable resources. Phenolic compounds like guaiacol (B22219) and amines such as furfurylamine have been utilized to produce bio-based benzoxazine monomers. nih.gov Furthermore, rosin, a natural product, has been used to synthesize novel, fully bio-based benzoxazines. nih.gov While these examples primarily focus on the synthesis of benzoxazine polymers, they underscore the potential of integrating bio-derived components into the synthesis of the this compound scaffold.

| Catalyst/Bio-derived Material | Reactants | Product Type |

| Bisguanidinium salt | 2-Hydroxyphenyl-substituted enone, Isocyanate | 2H-1,3-Benzoxazin-2-one |

| Guaiacol, Furfurylamine | Paraformaldehyde | Bio-based benzoxazine monomer |

| Rosin-derived amine | Guaiacol, Paraformaldehyde | Fully bio-based benzoxazine |

Transition Metal-Catalyzed Processes (e.g., Pd-catalyzed C-H Activation)

Transition metal catalysis, particularly with palladium, offers powerful tools for the construction of complex molecular architectures. Palladium-catalyzed C-H activation is a prominent strategy for the functionalization of heterocyclic compounds. While direct Pd-catalyzed C-H activation to form this compound from simple precursors is not widely reported, related transformations demonstrate the potential of this approach.

For example, palladium-catalyzed carbonylative coupling reactions of 2-iodoanilines with aryl iodides have been developed for the synthesis of 2-arylbenzoxazinones. rsc.org Another approach involves the palladium-catalyzed carbonylation of N-(o-bromoaryl)amides using paraformaldehyde as the carbonyl source to produce substituted benzoxazinones. rsc.org These methods, although not starting from salicylaldehyde, effectively construct the benzoxazinone core and highlight the utility of palladium catalysis in forming key C-N and C-C bonds within the heterocyclic system. rsc.org The development of tandem reactions, such as a palladium-catalyzed allylic amination/oxa-Michael addition, has also been used to produce chiral 3,4-dihydro-2H-benzo[b] rsc.orgresearchgate.netoxazines, showcasing the versatility of palladium catalysis in synthesizing related heterocyclic structures. rsc.org

| Catalyst | Starting Materials | Reaction Type | Product |

| Palladium | 2-Iodoaniline, Aryl iodide | Carbonylative coupling | 2-Arylbenzoxazinone |

| Palladium | N-(o-bromoaryl)amide, Paraformaldehyde | Carbonylation | Substituted benzoxazinone |

| Palladium | Vinyl methylene cyclic carbonate, Bisnucleophile | Tandem allylic amination/oxa-Michael addition | Chiral 3,4-dihydro-2H-benzo[b] rsc.orgresearchgate.netoxazine |

Solid-State Synthetic Protocols

Solid-state synthesis has emerged as a viable and environmentally conscious alternative to traditional solvent-based methods for preparing benzoxazine derivatives. This approach often involves the mechanical grinding or heating of solid reactants, minimizing or eliminating the need for solvents. For instance, a solvent-assisted grinding method has been successfully employed for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones. organic-chemistry.org This technique utilizes 2,4,6-trichloro-1,3,5-triazine and catalytic triphenylphosphine (B44618) to facilitate rapid cyclodehydration of N-substituted anthranilic acid derivatives. organic-chemistry.org The benefits of such solvent-free or minimal-solvent approaches include reduced environmental impact, simplified purification processes, and potentially higher yields.

Utilization of Green Solvents

In line with the principles of green chemistry, significant efforts have been directed towards replacing hazardous solvents traditionally used in benzoxazine synthesis, such as toluene (B28343) and dioxane, with more environmentally benign alternatives. researchgate.netacs.orgresearchgate.net Research has demonstrated the successful synthesis of benzoxazine monomers using greener solvents like ethanol (B145695) and ethyl acetate. researchgate.netacs.org For example, the synthesis of a novel benzoxazine monomer from sesamol (B190485) and furfurylamine was achieved using either ethanol or ethyl acetate, with respectable yields of 72% and 68%, respectively. acs.org

Furthermore, innovative approaches have explored the use of poly(ethylene glycol) (PEG) as a green solvent, particularly in conjunction with microwave irradiation to accelerate reaction times. researchgate.netacs.orgfigshare.comresearchgate.net In one study, the synthesis of a magnolol (B1675913) and furfurylamine-based benzoxazine monomer (M-fa) in PEG 600 under microwave irradiation was accomplished in just 5 minutes with a yield of up to 73.5%. acs.orgfigshare.com Propylene glycol (PG) has also been identified as an environmentally friendly solvent alternative. researchgate.net The adoption of these green solvents not only reduces the environmental footprint of the synthetic process but can also lead to improved reaction efficiencies and easier product isolation. researchgate.netacs.org

Synthesis of Structurally Modified this compound Derivatives

The versatility of the benzoxazine scaffold allows for a wide range of structural modifications, enabling the tailoring of properties for specific applications. Recent research has focused on the synthesis of derivatives with unique functionalities, including hydroxy-substitutions, deuterium labeling, and complex symmetrical and bio-based architectures.

Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds

A straightforward and powerful method for synthesizing hydroxy-substituted and deuterium-labeled 1,3-benzoxazines has been developed, which circumvents the formation of undesirable oligomeric byproducts. tandfonline.comresearchgate.net This method involves the simple ring closure of 2-hydroxybenzylamines with paraformaldehyde. tandfonline.com The necessary 2-hydroxybenzylamine precursors are readily prepared from commercially available salicylaldehyde derivatives through the formation of an imine, followed by reduction. tandfonline.comresearchgate.net This stepwise approach provides a clean and high-yielding route to these specialized benzoxazine derivatives, which are not easily accessible through other synthetic pathways. tandfonline.com

The ability to introduce deuterium labels is particularly valuable in mechanistic studies and for enhancing the metabolic stability of bioactive molecules. nih.govprinceton.edu A chemo- and regioselective H-D exchange reaction utilizing a Pd/C-Al-D₂O catalytic system offers an environmentally benign method for deuterium labeling, using D₂O as the deuterium source. nih.gov

Preparation of Symmetrical and Bis-Benzoxazine Architectures

The synthesis of symmetrical and bis-benzoxazine architectures has garnered significant attention due to the enhanced thermal and mechanical properties these structures can impart to resulting polymers. acs.orgresearchgate.netresearchgate.netcapes.gov.br These complex molecules are typically synthesized through the Mannich condensation reaction of a diamine with two equivalents of a phenolic compound and four equivalents of formaldehyde. researchgate.netrsc.orgnih.gov

A variety of di-functional benzoxazines have been prepared using different diamines and phenolic precursors. For example, spiro-centered bis(benzoxazine) monomers have been synthesized from spirobiindane and spirobischroman phenols. acs.org Another approach involves the use of diamines containing disulfide bonds, such as 4-aminophenyl disulfide, to create dibenzoxazines. rsc.org The synthesis of bis(benzoxazine-maleimide)s has also been reported, offering a new class of high-performance resins. researchgate.net The choice of solvent can be critical in these syntheses, with some reactions requiring specific solvents like p-xylene (B151628) at elevated temperatures for successful outcomes. acs.org The development of these symmetrical and bis-benzoxazine monomers has been instrumental in creating thermosets with high glass transition temperatures and improved thermal stability. researchgate.netresearchgate.net

| Monomer Name | Phenolic Source | Amine Source | Key Feature |

| BPSPI-Ph-Bz | Spirobiindane diol | Aniline | Spiro-centered bis(benzoxazine) |

| SPBC-Ph-Bz | Spirobichroman diol | Aniline | Spiro-centered bis(benzoxazine) |

| CAR-4apds | Cardanol | 4-aminophenyl disulfide | Disulfide-containing bis(benzoxazine) |

| Bz-allyl | 2,2′-diallyl bisphenol-A | Aniline | Allyl-functionalized bis(benzoxazine) |

Development of Bio-based Benzoxazine Monomers from Renewable Feedstocks

In the quest for sustainable materials, there is a growing focus on synthesizing benzoxazine monomers from renewable resources. bohrium.comresearchgate.netacs.orgmdpi.com This approach not only reduces reliance on fossil fuels but also often utilizes waste products from other industries, contributing to a circular economy. rsc.orgresearchgate.net A wide array of natural phenols and amines have been successfully employed in the synthesis of bio-based benzoxazines. researchgate.netresearchgate.net

Cardanol , a major component of cashew nutshell liquid (CNSL), is a prominent renewable phenolic feedstock. rsc.orgresearchgate.netresearchgate.netnih.gov Its long alkyl chain imparts flexibility and processability to the resulting polymers. rsc.org Novel cardanol-based benzoxazine monomers have been synthesized using various primary amines, often through solvent-less processes. rsc.orgrsc.orgresearchgate.net For example, a cardanol-based benzoxazine vitrimer containing disulfide bonds has been developed, demonstrating recyclability and self-healing properties. rsc.org

Eugenol (B1671780) , derived from clove oil, is another valuable renewable phenol for benzoxazine synthesis. researchgate.netresearchgate.netrsc.orgnih.govrsc.org Researchers have prepared various eugenol-based benzoxazine monomers, including difunctional monomers, using different aromatic and aliphatic diamines. rsc.orgnih.gov These bio-based monomers can be polymerized to create thermosets with good thermal stability. rsc.orgnih.gov

Other renewable feedstocks that have been successfully utilized include:

Sesamol and furfurylamine have been used to create a fully bio-based benzoxazine where all three reactants are from renewable sources. acs.orgrsc.org

Arbutin , a glycosylated hydroquinone, has been combined with furfurylamine and other amines to produce novel bio-based benzoxazines. mdpi.com

Magnolol , another natural phenolic compound, has been reacted with furfurylamine to synthesize benzoxazine monomers under green conditions, such as microwave irradiation in PEG. researchgate.netacs.orgfigshare.com

Vanillin and isoeugenol have also been employed as renewable phenol sources. rsc.org

The development of these bio-based benzoxazines represents a significant step towards more sustainable high-performance polymers. Many of these syntheses are achieved through solvent-less or green solvent-based methods, further enhancing their environmental credentials. rsc.orgbohrium.comacs.orgnih.govrsc.org

| Bio-based Monomer | Renewable Phenol | Renewable Amine |

| Cardanol-based | Cardanol | Various |

| Eugenol-based | Eugenol | Various |

| S-fa | Sesamol | Furfurylamine |

| AF | Arbutin | Furfurylamine |

| M-fa | Magnolol | Furfurylamine |

| IE-apa | Isoeugenol | 3-Aminophenyl acetylene |

| V-apa | Vanillin | 3-Aminophenyl acetylene |

Chemical Reactivity and Derivatization Strategies

Fundamental Reaction Pathways and Intermediate Observation

The fundamental reactivity of 3,4-dihydro-1,3-benzoxazine-2-one revolves around the ring-opening of the oxazine (B8389632) ring. This process is typically initiated by thermal means and can proceed without the need for a catalyst. mdpi.comitu.edu.tr The polymerization of 3,4-dihydro-1,3-benzoxazines can lead to two main types of polymer structures, which depend on the atom that executes the nucleophilic attack on the electrophilic methylene (B1212753) group (NCH₂O). mdpi.commdpi.com

An attack by the phenolic oxygen results in the initial formation of N,O-acetal linkages, known as a phenoxy-type structure. mdpi.commdpi.com This can then undergo rearrangement to form Mannich-type structures, which are characterized by free phenolic units. mdpi.commdpi.com In contrast, a direct attack by a phenolic carbon at the ortho and para positions on the benzoxazine (B1645224) ring leads to the formation of phenolic-type structures. mdpi.commdpi.com

Side reactions can also occur during the synthesis of dihydrobenzoxazine prepolymers, leading to the formation of dibenzyl amine linkages between the ortho and para positions of adjacent phenol (B47542) rings. google.com Once these linkages are formed, the bridged amine group can no longer participate in the heterocyclic dihydro-1,3-benzoxazine ring formation. google.com

Functional Group Transformations and Strategic Derivatization

The versatility of the benzoxazine structure allows for a wide range of functional group transformations and derivatization strategies. This molecular design flexibility enables the tailoring of the final polymer's properties. mdpi.comresearchgate.net By selecting appropriate phenols and primary amines as starting materials, benzoxazine monomers with specific functional groups can be synthesized. mdpi.comitu.edu.tr This allows for the customization of mechanical, thermal, and chemical properties of the resulting polybenzoxazines. mdpi.com

For instance, the incorporation of different functional groups can be achieved by using substituted phenols or amines in the initial synthesis. This approach has been used to introduce functionalities such as furan (B31954) groups and to create benzoxazine-based phenolic resins. The synthesis of various substituted 3,4-dihydro-2H-1,3-benzoxazines can be achieved by the ring closure of 2-hydroxybenzylamines with paraformaldehyde. researchgate.net This method provides a general route to a variety of substituted benzoxazines, often with improved yields and purity. researchgate.net

Polymerization Behavior and Controlled Synthesis

The polymerization of 3,4-dihydro-1,3-benzoxazines proceeds via a ring-opening polymerization (ROP) mechanism, which is typically initiated thermally. mdpi.com This process transforms the benzoxazine monomers into highly cross-linked thermosetting polymers known as polybenzoxazines. mdpi.comresearchgate.net A key advantage of this polymerization is that it can occur without the need for an external catalyst and does not release any by-products, leading to near-zero volumetric change upon curing. itu.edu.trmdpi.com

The mechanism of ROP involves a nucleophilic attack on the electrophilic methylene bridge of the oxazine ring. mdpi.commdpi.com As previously mentioned, this attack can be initiated by either the phenolic oxygen or a carbon atom on the aromatic ring, leading to different polymer structures. mdpi.commdpi.com The ring-opening aminoalkylation reaction of a 3,4-dihydro-1,3-benzoxazine with an amine group results in the formation of a methylene diamine linkage, which is a primary polymerization linkage when poly(dihydrobenzoxazines) are reacted with polyamines. google.com

While benzoxazine polymerization can proceed thermally, the process can be accelerated and controlled by the use of catalysts. researchgate.net Various protic compounds, Lewis acids, and bases have been shown to effectively catalyze the ring-opening polymerization. mdpi.comresearchgate.net

Lewis acids are particularly effective catalysts. google.com Examples of suitable Lewis acids include iron(II) chloride, iron(III) chloride, zinc chloride, tin(II) chloride, tin(IV) chloride, and aluminum chloride. google.com Boron trifluoride and its etherate complex are also potent Lewis acid catalysts. mdpi.comgoogle.com The use of these catalysts can significantly lower the curing temperature of the benzoxazine resins. mdpi.comgoogle.com However, the concentration of the catalyst must be carefully controlled, as it can influence the final properties of the polymer. google.com Generally, the catalyst concentration ranges from 1 ppm to 20% by weight of the reactants. google.com

The table below summarizes some of the catalysts used in the polymerization of 3,4-dihydro-1,3-benzoxazines.

| Catalyst Type | Examples | Reference |

| Protic Compounds | Carboxylic acids, phenols, thiols | mdpi.com |

| Lewis Acids | Iron chlorides, Zinc chloride, Tin chlorides, Aluminum chloride, Boron trifluoride | mdpi.comgoogle.com |

| Bases | Imidazole | mdpi.com |

| Metal Salts | Cobalt naphthenate, Manganese naphthenate, Lead naphthenate, Iron oleates | google.com |

The ring-opening polymerization of 3,4-dihydro-1,3-benzoxazines leads to the formation of diverse and complex polymeric structures with a high degree of crosslinking. mdpi.comresearchgate.net The final architecture of the polybenzoxazine network is highly dependent on the structure of the initial benzoxazine monomer and the polymerization conditions. mdpi.com

The primary crosslinking patterns arise from the formation of Mannich bridges (phenol-type structures) and phenoxy-type structures. mdpi.commdpi.com In addition to these, other linkages can form, especially in multifunctional benzoxazine systems. For example, methylene linkages bridging aniline (B41778) units and the formation of carbonyl-derived structures have been observed. mdpi.com The complexity of the crosslinking can also involve diphenyl methane (B114726) bridges, although their unambiguous assignment can be challenging due to similarities in chemical shifts with Mannich bridges. mdpi.com The ability to form these varied crosslinking patterns contributes to the excellent thermal and mechanical properties of polybenzoxazines. mdpi.commdpi.com

Biological Activities and Pharmacological Potential

Antimicrobial Efficacy

Derivatives of 1,3-benzoxazine have demonstrated notable efficacy against a variety of microbial pathogens, including bacteria and fungi. The unique structure of these compounds makes them a priority in the search for new antimicrobial agents. ikm.org.my

The antibacterial potential of 3,4-dihydro-1,3-benzoxazin-2-one derivatives has been well-documented. Studies have shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 3,4-dihydro-benzo[e] ikm.org.myicm.edu.ploxazin-2-one derivatives demonstrated notable antibacterial effects against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. ikm.org.my

Further research into newly synthesized 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives confirmed their promising antibacterial action. Some of these compounds showed activity ranging from moderate to excellent against various bacterial strains. researchgate.net For example, one synthesized compound exhibited excellent activity against Acinetobacter anitratus and Escherichia coli. researchgate.net Another derivative displayed very good activity against all tested Gram-positive strains, which included Bacillus subtilis and Staphylococcus epidermidis. researchgate.net

The scope of antibacterial action also includes bio-based benzoxazine (B1645224) monomers (TF-BOZs) derived from tyrosine methyl ester, furfural, and various amines. These have shown significant broad-spectrum antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. acs.org The mechanism is thought to involve electrostatic interactions on the bacterial surface and hydrophobic interactions that disrupt cell membrane integrity. acs.org

| Compound Derivative | Gram-Positive Strain | Activity Level | Gram-Negative Strain | Activity Level | Source |

|---|---|---|---|---|---|

| Compound 3a | Bacillus subtilis B29, Staphylococcus epidermidis S273 | Good | Acinetobacter anitratus A9, Escherichia coli E266 | Very Good to Excellent | researchgate.net |

| Compound 3b | Bacillus subtilis B29, Staphylococcus epidermidis S273 | Moderate | Escherichia coli E266 | Moderate | researchgate.net |

| Compound 3c | Bacillus subtilis B29, Staphylococcus epidermidis S273, Staphylococcus aureus S276 | Very Good | Not Specified | Not Specified | researchgate.net |

| BOZ-Ola | Staphylococcus aureus | Excellent (MIC: 5 µg/mL) | Escherichia coli, Pseudomonas aeruginosa | Significant | acs.org |

In addition to their antibacterial properties, derivatives of this compound have been evaluated for their effectiveness against pathogenic fungi. Research has confirmed significant antifungal activity for several series of these compounds. ikm.org.my Specific fungal strains that have been tested include Aspergillus niger, Penicillium chrysogenum, Fusarium moniliforme, and Aspergillus flavus. ikm.org.my

Furthermore, certain derivatives have demonstrated targeted fungicidal activity. For example, the compound 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one was noted for its fungicidal effect against Candida albicans. ust.edu.ua Thionated 1,3-benzoxazine derivatives have also shown antifungal activities against multiple fungal strains that were comparable to the standard fungicide, fluconazole. ikm.org.my A series of 1,2–bis(3,4–dihydrobenzo[e] ikm.org.myicm.edu.ploxazin–3(4H)–yl)ethane derivatives were also assessed for activity against six pathogenic fungi, with some showing significant effects. researchgate.net

A significant area of investigation for 1,3-benzoxazine derivatives is their activity against Mycobacterium species. A large series of 3-phenyl-2H-benzoxazine-2,4(3H)-dione derivatives were synthesized and evaluated for their in-vitro antimycobacterial activity against Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium avium. The research found a correlation between the compounds' activity and the hydrophobicity and electron-withdrawing properties of substituents on the phenyl ring.

In other studies, certain dihydro-1,3-oxazine derivatives, specifically T 615 and T 638, showed marked activity against various strains of Mycobacterium tuberculosis at low concentrations. These compounds were also found to be effective in vivo against tuberculosis in mice and guinea pigs.

The rise of antibiotic resistance has spurred research into new chemical scaffolds that can overcome these mechanisms. Benzoxazine derivatives have shown potential in this area. Notably, research has documented the efficacy of certain dihydro-1,3-oxazine derivatives against strains of Mycobacterium tuberculosis that are resistant to established drugs such as isonicotinic acid hydrazide (INH), streptomycin (B1217042) (SM), and p-aminosalicylic acid (PAS).

More recent in-silico studies have explored the potential of 3-aryl-2H-benzo[b] icm.edu.plust.edu.uaoxazin-2-ones as antimicrobial agents against Mycobacterium tuberculosis and Streptococcus dysgalactiae. nih.gov These investigations have targeted the RelMtb protein in M. tuberculosis, which is a crucial component of the stringent response pathway—a key mechanism for bacterial survival and persistence. nih.gov This line of research suggests that benzoxazines may act by disrupting fundamental survival pathways in resistant bacteria. nih.gov

Anticancer and Cytotoxic Activities

The pharmacological potential of the benzoxazine scaffold extends to anticancer research, where derivatives have been investigated for their cytotoxic effects and specific molecular targets within cancer cells.

Human topoisomerase I (hTopo I) is an essential enzyme involved in managing DNA topology and a validated target for anticancer drugs. gibsononcology.comnih.gov The mechanism of established inhibitors like camptothecin (B557342) involves trapping the enzyme-DNA covalent complex, which leads to lethal double-strand breaks in replicating cells. gibsononcology.comdrugbank.com

Research has revealed that benzoxazine derivatives can act as new human DNA topoisomerase I inhibitors. nih.gov A study on 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives identified compounds that function as either catalytic inhibitors or topoisomerase poisons. nih.gov One of the most effective catalytic inhibitors was identified as 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (BONC-001). nih.gov This compound likely inhibits the enzyme by preventing the binding of its DNA substrate. nih.gov

Conversely, other derivatives act as potent topoisomerase poisons, stabilizing the covalent enzyme-DNA complex. nih.gov The compound ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) was found to be a significantly stronger poison than the well-known drug camptothecin. nih.gov Intercalation assays showed that this compound does not insert itself into the DNA, suggesting its poisoning mechanism is distinct. nih.gov

Structure-activity relationship (SAR) studies indicated that specific chemical groups on the benzoxazine ring are crucial for its mode of action. An OH group at the R position of the benzoxazine ring was important for catalytic inhibition, while a methyl group at the R1 position played a role in enhancing its poisonous effect. nih.gov Furthermore, modified hexacyclic camptothecin derivatives that incorporate a 1,3-oxazine ring have been synthesized and showed potent cytotoxicity against several human cancer cell lines. researchgate.net

Cytotoxicity Against Various Cancer Cell Lines

Derivatives of the benzoxazine scaffold have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. Research into 4H-benzo[d] nih.govacs.orgoxazines, for instance, has revealed significant inhibitory effects on breast cancer cell proliferation. nih.gov In one study, these compounds showed a wide range of potencies, with IC₅₀ values extending into the nanomolar range for certain cell lines. nih.gov Specifically, the IC₅₀ ratings for these benzoxazines were 0.30 to 157.4 µM in MCF-7 cells, 0.16 to 139 µM in CAMA-1, 0.09 to 93.08 µM in SKBR-3, and 0.51 to 157.2 µM in HCC1954 cells. nih.gov

Similarly, eugenol-derived benzoxazine compounds have been shown to possess cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Further studies on quinazolinones, which can be synthesized from a benzoxazinone (B8607429) precursor, also confirmed their antitumor potential against hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines. researchgate.net The activity of these derivatives underscores the potential of the benzoxazine core in the development of new anticancer agents. nih.govresearchgate.net

Cytotoxicity of Benzoxazine Derivatives Against Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | Reported IC₅₀ Range (µM) | Reference |

|---|---|---|---|---|

| 4H-benzo[d] nih.govacs.orgoxazines | MCF-7 | Breast | 0.30 - 157.4 | nih.gov |

| 4H-benzo[d] nih.govacs.orgoxazines | CAMA-1 | Breast | 0.16 - 139 | nih.gov |

| 4H-benzo[d] nih.govacs.orgoxazines | SKBR-3 | Breast | 0.09 - 93.08 | nih.gov |

| 4H-benzo[d] nih.govacs.orgoxazines | HCC1954 | Breast | 0.51 - 157.2 | nih.gov |

| Eugenol-derived Benzoxazines | MCF-7 | Breast | Active (specific IC₅₀ not detailed) | nih.gov |

| Quinazolinones (from Benzoxazinone) | HepG2 | Liver | Active (specific IC₅₀ not detailed) | researchgate.net |

| Quinazolinones (from Benzoxazinone) | HCT-116 | Colon | Active (specific IC₅₀ not detailed) | researchgate.net |

Suppression of Neoplastic Cell Growth

Beyond direct cytotoxicity, benzoxazine-related structures can suppress the growth of neoplastic cells through various mechanisms. One notable example involves a benzoxathiol derivative, 2-cyclohexylimino-6-methyl-6,7-dihydro-5H-benzo nih.govacs.orgoxathiol-4-one (BOT-4-one), which acts as a small molecule inhibitor of the JAK/STAT3 signaling pathway. nih.govelsevierpure.com This pathway is often persistently activated in many human cancers and is crucial for cancer cell survival and proliferation. nih.gov BOT-4-one was found to inhibit the tyrosine phosphorylation and transcriptional activity of STAT3. nih.govelsevierpure.com In Hodgkin's lymphoma cells, this inhibition led to decreased cell survival and proliferation by inducing apoptosis, which was achieved through the downregulation of anti-apoptotic genes targeted by STAT3. nih.gov

In vivo studies have also provided evidence for the suppression of neoplastic growth. Research on benzoxazine and aminomethyl derivatives of eugenol (B1671780) demonstrated that these compounds could reduce the incidence rate of cancer and decrease tumor weight in mice with fibrosarcoma. nih.gov

Anti-inflammatory Modulations

Certain derivatives based on the 2H-1,4-benzoxazin-3(4H)-one structure have shown significant anti-inflammatory properties. nih.govnih.gov In studies utilizing lipopolysaccharide (LPS)-induced BV-2 microglial cells, a model for neuroinflammation, these compounds effectively modulated inflammatory responses. nih.gov

A series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety were synthesized and screened for anti-inflammatory activity. nih.gov The most promising of these compounds significantly reduced the production of nitric oxide (NO) and decreased the transcription levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov The mechanism behind this effect involves the downregulation of inflammation-related enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Further investigation revealed that these derivatives activate the Nrf2-HO-1 signaling pathway, which helps to reduce LPS-induced reactive oxygen species (ROS) production and alleviate microglial inflammation. nih.gov

Cardiovascular and Antithrombotic Applications

The benzoxazine scaffold has been explored for creating agents with dual antithrombotic functions, targeting both coagulation and platelet aggregation. nih.govacs.orgacs.org

Thrombin Inhibitory Activity

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been designed as potent thrombin inhibitors. nih.govacs.org By combining mimetics of the D-Phe-Pro-Arg pharmacophore characteristic of thrombin inhibitors, researchers have developed compounds with submicromolar inhibition constants (Ki) for thrombin. nih.govacs.org One of the most potent compounds to emerge from a series based on the 1,4-benzoxazin-3(4H)-one scaffold exhibited a Ki of 2.6 nM for thrombin, along with high selectivity against other factors like trypsin and factor Xa. researchgate.net Molecular modeling has shown that the 3,4-dihydro-2H-1,4-benzoxazine scaffold can be effectively accommodated in the S₂ binding pocket of the thrombin active site. acs.org

Glycoprotein (B1211001) IIb/IIIa Receptor Antagonism

In a novel approach to antithrombotic therapy, the same 3,4-dihydro-2H-1,4-benzoxazine derivatives have also been engineered to act as antagonists of the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. nih.govacs.orgacs.org This receptor plays a critical role in platelet aggregation by binding to fibrinogen. nih.govwikipedia.org By integrating the Arg-Gly-Asp pharmacophore mimetic, which is key for GPIIb/IIIa antagonism, into the benzoxazine structure, compounds with dual activity were created. nih.gov Several of these derivatives displayed submicromolar IC₅₀ values for the inhibition of fibrinogen binding to the GPIIb/IIIa receptor, demonstrating a well-balanced activity profile against both thrombin and platelet aggregation. nih.govacs.org This dual-function approach represents a promising strategy for developing new antithrombotic agents. nih.gov

Dual Antithrombotic Activity of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives

| Target | Activity Metric | Efficacy | Reference |

|---|---|---|---|

| Thrombin | Inhibition Constant (Kᵢ) | Submicromolar (as low as 2.6 nM for some derivatives) | nih.govacs.orgresearchgate.net |

| Glycoprotein IIb/IIIa Receptor | IC₅₀ (Fibrinogen binding inhibition) | Submicromolar | nih.govacs.org |

Effects on Hemodynamic Parameters (e.g., Mean Arterial Blood Pressure)

The broader class of benzoxazine-related compounds has shown potential for influencing cardiovascular hemodynamic parameters. While direct studies on this compound are limited, research on structurally related compounds provides insight. For example, a series of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols were tested for antihypertensive activity. nih.gov These compounds were found to be direct vasodilators, with activity comparable to established drugs like hydralazine (B1673433) and nifedipine. nih.gov This suggests that the heterocyclic core, when appropriately substituted, can confer significant effects on blood pressure, an area that warrants further investigation for benzoxazinone derivatives. nih.gov

Antidiabetic Activity, including Enzyme Inhibition

The potential of benzoxazine derivatives as antidiabetic agents has been explored, with a particular focus on their ability to inhibit key enzymes involved in carbohydrate metabolism.

Inhibition of α-Glucosidase Enzyme

Derivatives of the 1,3-benzoxazine scaffold have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for breaking down carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, these compounds can help manage postprandial hyperglycemia, a key aspect of type 2 diabetes management.

A study involving the synthesis of a library of novel 1,3-benzoxazine aglycones demonstrated significant inhibitory activity against α-glucosidase. nih.gov The synthesized compounds were tested for their half-maximal inhibitory concentration (IC₅₀), with several derivatives showing potent inhibition. Notably, compound 7 , identified as 4-(7-chloro-2,4-dihydro-1H-benzo[d] researchgate.netnih.govoxazin-2-yl)phenol , exhibited a strong inhibitory effect with an IC₅₀ value of 11.5 µM, which is more potent than the standard drug acarbose (B1664774) in the reported study. nih.gov The anti-hyperglycemic effect of this compound was further suggested by in vitro and in vivo experiments, indicating its potential to inhibit glucose uptake. nih.gov

The structure-activity relationship (SAR) within the series suggested that the nature and position of substituents on the benzoxazine ring and the attached phenyl group play a critical role in the inhibitory activity.

Table 1: α-Glucosidase Inhibitory Activity of Selected 1,3-Benzoxazine Derivatives

| Compound | Structure | IC₅₀ (µM) for α-Glucosidase |

|---|---|---|

| 4-(7-chloro-2,4-dihydro-1H-benzo[d] researchgate.netnih.govoxazin-2-yl)phenol | 7-Chloro substituted benzoxazine with a 4-hydroxyphenyl group at position 2 | 11.5 |

| Acarbose (Standard) | N/A | Value reported for comparison in the study |

Neurological and Central Nervous System Research

The benzoxazinone core is a feature in compounds investigated for their effects on the central nervous system, including potential anticonvulsant and neuroprotective activities.

Anticonvulsant Properties

The 3,4-dihydro-2H-1,3-benzoxazine scaffold and its oxo-derivatives are recognized as a class of heterocyclic compounds with a wide spectrum of biological activities, including anticonvulsant properties. nih.govmdpi.com Reviews on the chemistry and bioactivities of these compounds consistently list anticonvulsant activity as one of the potential therapeutic applications for this structural class. nih.govmdpi.com However, specific studies detailing the anticonvulsant evaluation of this compound itself or its closely related derivatives are not prominent in the surveyed literature, suggesting this may be a promising area for future investigation. The general recognition of the scaffold's potential is based on broader screenings of heterocyclic compounds in antiepileptic drug discovery programs. nih.govnih.gov

Acetylcholinesterase Inhibition Potential

In the context of neurodegenerative disorders like Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Research has extended to the benzoxazinone scaffold to explore its potential as a source for new AChE inhibitors.

A study focused on developing novel treatments for Alzheimer's disease synthesized and evaluated a series of indole-benzoxazinones for their ability to inhibit human acetylcholinesterase (hAChE). researchgate.net The investigation revealed that these hybrid molecules could act as effective inhibitors. The most active compounds from the series demonstrated significant inhibitory profiles with Kᵢ (inhibition constant) values in the low micromolar range. researchgate.net Specifically, two compounds, 7a and 7d , showed Kᵢ values of 20.3 µM and 20.2 µM, respectively. researchgate.net

Kinetic analysis indicated a non-competitive inhibition mechanism for the tested compounds. researchgate.net Furthermore, molecular docking studies suggested that these derivatives bind within the aromatic gorge of the AChE enzyme, interacting with key residues. researchgate.net The structure-activity relationship analysis highlighted that substitutions at the C-7 position of the benzoxazinone ring were beneficial for inhibitory activity, while C-6 substitutions were generally unfavorable. researchgate.net

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Indole-Benzoxazinone Derivatives

| Compound | Description | Kᵢ (µM) for hAChE |

|---|---|---|

| Indole-benzoxazinone 7a | Indole ring linked to a benzoxazinone core | 20.3 ± 0.9 |

| Indole-benzoxazinone 7d | Indole ring linked to a benzoxazinone core with specific substitutions | 20.2 ± 0.9 |

Plant-Related Biological Roles

The benzoxazinone skeleton is not only synthetically valuable but is also found in nature, where it plays a crucial role in plant defense mechanisms.

Allelochemical Function and Plant Metabolite Identification

Compounds featuring the (2H)-1,4-benzoxazin-3(4H)-one skeleton are well-documented allelochemicals, particularly in plants from the Gramineae (grass) family, such as wheat, corn, and rye. nih.gov These natural products, including 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative DIMBOA , are stored in plant tissues as inactive glucosides. nih.gov When the plant tissue is damaged, glucosidases hydrolyze these storage forms into the unstable aglycones (DIBOA/DIMBOA), which then degrade to the more stable benzoxazolinones, such as 2-benzoxazolinone (BOA) .

These compounds are released into the environment and exhibit a wide range of biological activities, including phytotoxic, antimicrobial, and insecticidal properties, which help the plant compete with neighboring plants and defend against pests and pathogens. nih.gov The degradation of these natural benzoxazinones can lead to even more potent allelochemicals. For instance, the degradation of DIBOA in soil can produce 2-aminophenoxazin-3-one (APO) , a compound noted for its high and stable phytotoxicity. nih.gov

The study of these natural benzoxazinones and their degradation products is crucial for understanding plant defense mechanisms and has inspired the development of new herbicide models based on the 1,4-benzoxazine skeleton. nih.gov The core structure of this compound is a close isomer of the skeletons found in these naturally occurring defense compounds.

Role as Plant Resistance Factors Against Pathogens and Pests

Benzoxazinoids, a class of plant secondary metabolites that includes derivatives of a 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton, are pivotal in the defense mechanisms of many cereal crops like maize, wheat, and rye. nih.govapsnet.org These compounds are not typically present in the seeds of all cereals, for instance, they are absent in maize seeds but found in wheat and rye kernels. mdpi.com The presence and concentration of these compounds can be influenced by external factors such as microbial and herbivore attacks. mdpi.com

These indole-derived compounds are recognized as general defense metabolites in plants, contributing to a broad spectrum of activities including antimicrobial and allelopathic effects. nih.gov They play a crucial role in protecting plants from a variety of threats, showcasing their importance in natural plant defense systems. nih.govresearchgate.net

Pesticidal Applications (Antifeedant and Fungicidal)

The defensive properties of benzoxazinoids have led to research into their direct application as pesticides. A range of 3,4-dihydro-2H-1,3-benzoxazines and their derivatives have demonstrated significant fungicidal and insecticidal activities. researchgate.net

Antifeedant and Insecticidal Activity:

Studies have shown that derivatives of 3,4-dihydro-1,3-benzoxazine can act as potent insect growth regulators (IGRs). For instance, a series of 3-alkyl-3,4-dihydro-4-methyl-2H-1,3-benzoxazines were evaluated for their activity against the tobacco cutworm, Spodoptera litura. The results indicated that these compounds effectively disrupted the insect's life cycle. nih.govresearchgate.net

| Compound | Activity | GI₅₀ (μg/Insect) |

| 3-Nonyl-3,4-dihydro-4-methyl-2H-1,3-benzoxazine | IGR | 1.863 |

| 3-Octyl-3,4-dihydro-4-methyl-2H-1,3-benzoxazines | IGR | - |

| 3-Decyl-3,4-dihydro-4-methyl-2H-1,3-benzoxazines | IGR | - |

| Data sourced from a study on new 3-substituted-3,4-dihydro-1,3-benzoxazines. nih.gov |

Fungicidal Activity:

The fungicidal potential of this class of compounds is also noteworthy. Research has demonstrated the efficacy of certain 3,4-dihydro-1,3-benzoxazine derivatives against various plant pathogenic fungi. nih.govnih.gov For example, a study on new 3-substituted-3,4-dihydro-1,3-benzoxazines showed significant activity against Sclerotium rolfsii. nih.gov Furthermore, a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety exhibited promising antifungal activities against several plant pathogens. nih.gov

| Compound | Pathogen | LC₅₀ (mg/L) |

| 3-Dodecyl-3,4-dihydro-4-methyl-2H-1,3-benzoxazines | Sclerotium rolfsii | 31.7 |

| Hexaconazole (Commercial Fungicide) | Sclerotium rolfsii | 1.27 |

| Comparison of the fungicidal activity of a benzoxazine derivative with a commercial fungicide. nih.gov |

| Compound | Pathogen | EC₅₀ (μg/mL) |

| 5L | Gibberella zeae | 20.06 |

| 5o | Gibberella zeae | 23.17 |

| Antifungal activity of 1,4-benzoxazin-3-one derivatives against Gibberella zeae. nih.gov |

Other Emerging Biological Activities

Beyond their role in agriculture, derivatives of this compound are being explored for a range of pharmacological applications.

Antioxidant Properties

Several studies have highlighted the antioxidant potential of compounds containing the benzoxazine scaffold. For example, newly synthesized 5,7,8-trimethyl-1,4-benzoxazine hybrids have been investigated for their antioxidant capabilities. Furthermore, a series of isoxazolinyl-1,2,3-triazolyl- researchgate.netchemrxiv.org-benzoxazin-3-one derivatives have been synthesized with the aim of exploring their antioxidant, among other biological, activities.

Anti-HIV Activity

The search for new antiviral agents has led researchers to investigate the potential of benzoxazine derivatives. A review on 3,4-dihydro-2H-1,3-benzoxazines and their oxo-derivatives mentions anti-HIV activity as one of the broad biological activities exhibited by this class of compounds. researchgate.net More specifically, novel benzoxazin-3-one (B8392483) derivatives have been designed and synthesized as potential HIV-1 integrase inhibitors. nih.gov One of the most potent and selective compounds from this study displayed an IC₅₀ of 110 μM. nih.gov While these findings are for related structures, they suggest that the this compound core could be a valuable starting point for the development of new anti-HIV therapies. A preprint has also described a novel chemotype of potent 3,4-dihydroquinazolin-2(1H)-one non-nucleoside reverse transcriptase inhibitors, a structurally related heterocyclic system, with some compounds showing nanomolar activity against wild-type HIV-1. chemrxiv.org

Antimalarial and Anti-plasmodial Research

The benzoxazine skeleton is also being investigated for its potential against malaria. A general review has indicated that derivatives of 3,4-dihydro-2H-1,3-benzoxazine possess antimalarial properties. researchgate.net Research on other heterocyclic systems containing features similar to benzoxazines has shown promise. For instance, a series of 3',4'-dihydro-1'H-spiro(indoline-3,2'-quinolin)-2-ones demonstrated antiplasmodial activity in the low micromolar range against resistant strains of P. falciparum. nih.gov This suggests that the structural motifs present in these molecules, which may share similarities with the benzoxazinone core, are worthy of further investigation in the context of antimalarial drug discovery.

Progesterone (B1679170) Receptor Modulation and PPAR Agonism

The interaction of benzoxazine derivatives with nuclear receptors is another area of active research.

Progesterone Receptor Modulation: Selective progesterone receptor modulators (SPRMs) are compounds that can have agonist or antagonist effects on the progesterone receptor depending on the tissue. nih.govwikipedia.org While direct studies on this compound are lacking, the broader class of benzoxazines has been explored in this context.

PPAR Agonism: Peroxisome proliferator-activated receptors (PPARs) are key regulators of metabolism. Thiazolidinedione derivatives of 1,3-benzoxazinone have been synthesized and evaluated as dual PPAR-alpha and -gamma activators, showing potential for the treatment of metabolic disorders. This indicates that the benzoxazinone scaffold could be a valuable component in the design of new PPAR agonists. nih.govgoogle.comnih.gov

Cannabinoid Receptor Interaction Studies

The 1,3-benzoxazine scaffold has emerged as a versatile chemotype in the design of modulators for the cannabinoid receptors, particularly the cannabinoid receptor 2 (CB2). nih.gov The high degree of homology between the CB1 and CB2 receptors presents a significant challenge in the development of selective ligands. nih.gov However, selective activation of the CB2 receptor is a highly sought-after therapeutic goal for modulating the endocannabinoid system while avoiding the psychotropic effects associated with CB1 receptor activation. nih.govolemiss.edu

Recent research has focused on exploring derivatives of the 1,3-benzoxazine core to develop selective CB2 agonists. In a notable study, a series of 25 derivatives based on the 1,3-benzoxazin-4-one scaffold were synthesized and evaluated for their activity at cannabinoid receptors. nih.gov Among these, compound 7b5 was identified as a potent and selective CB2 receptor agonist. nih.gov It demonstrated an EC50 (half-maximal effective concentration) of 110 nM for the CB2 receptor, while showing negligible activity at the CB1 receptor, with an EC50 greater than 10 µM. nih.gov This significant selectivity highlights the potential of the 1,3-benzoxazine framework for developing targeted CB2-mediated therapeutics. nih.gov The activity of this compound was shown to be CB2-dependent, as its effects were attenuated in the presence of a CB2 antagonist. nih.gov

Further illustrating the complexity of cannabinoid receptor pharmacology, studies on related but more complex structures containing a benzoxazine-like core have revealed nuanced activities. For instance, WIN55,212-2 , which contains a pyrrolo-[1,2,3-d,e]-1,4-benzoxazin moiety, is known to act as a potent agonist at both CB1 and CB2 receptors. nih.gov However, it exhibits functional selectivity, particularly at the CB2 receptor. While it effectively activates signaling pathways such as the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, it fails to promote the internalization of the CB2 receptor. nih.gov This is in contrast to other classic cannabinoid agonists like CP55,940 , which robustly induces CB2 receptor internalization. nih.gov This demonstrates that different ligands can stabilize distinct receptor conformations, leading to varied downstream cellular responses despite both being classified as agonists.

The exploration of the 1,3-benzoxazine scaffold and its derivatives remains an active area of research, aiming to refine selectivity and understand the molecular basis for their agonist or antagonist behavior at cannabinoid receptors. nih.gov

Interactive Data Table: Cannabinoid Receptor Activity of Benzoxazine Derivatives

| Compound | Target Receptor | Activity | Value |

| 7b5 | CB2 | EC50 | 110 nM nih.gov |

| CB1 | EC50 | >10,000 nM nih.gov |

Mechanism of Action and Structure Activity Relationship Sar Studies

Elucidation of Molecular Mechanisms in Biological Systems

Understanding how 3,4-dihydro-1,3-benzoxazin-2-one and its analogs exert their effects at a molecular level is paramount for their development as therapeutic agents. This involves a multi-faceted approach, from examining their binding to biological targets to their influence on cellular signaling pathways.

Ligand-Target Binding Modes and Key Interactions

While specific molecular docking studies on this compound are not extensively available, research on related 1,4-benzoxazin-2-ones provides valuable insights into potential binding modes. researchgate.netnih.gov Molecular docking simulations of these related compounds have been employed to understand their interactions with biological targets such as DNA and bovine serum albumin (BSA). researchgate.netnih.gov These studies help in elucidating the possible binding sites and the nature of the interactions, which are often crucial for their biological activity. researchgate.netnih.gov For instance, the binding of small molecules to BSA can influence their pharmacokinetic properties. researchgate.net

Enzyme Inhibition Kinetic Analysis

The ability of benzoxazine (B1645224) derivatives to inhibit specific enzymes is a key aspect of their mechanism of action. While detailed kinetic data for this compound is scarce, studies on related compounds have demonstrated significant enzyme inhibitory activity. For example, certain 3,4-dihydro-1,4-benzoxazin-2-one derivatives have been shown to be effective inhibitors of the enzyme α-glucosidase. nih.gov

Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, each characterized by its effect on the Michaelis-Menten kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity). The inhibitor constant, Ki, is a measure of the inhibitor's potency, representing the concentration required to produce 50% inhibition. shd-pub.org.rs The Cheng-Prusoff equation is often used to calculate Ki from the experimentally determined IC50 value (the concentration of an inhibitor that reduces the enzyme activity by 50%). wikipedia.org

Table 1: Enzyme Inhibition by Benzoxazinone (B8607429) Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Data | Reference |

| 3,4-dihydro-1,4-benzoxazin-2-one derivative 10 | α-glucosidase | IC50 = 40.09 ± 0.49 μM | nih.gov |

| 3,4-dihydro-1,4-benzoxazin-2-one derivative 11 | α-glucosidase | IC50 = 52.54 ± 0.09 μM | nih.gov |

| 2H-1,4-Benzoxazin-3(4H)-one derivative 7d | Acetylcholinesterase (hAChE) | Ki = 20.2 ± 0.9 μM (non-competitive) | nih.gov |

This table presents data for related benzoxazinone derivatives to illustrate the potential for enzyme inhibition within this class of compounds.

Receptor Binding Affinity and Selectivity

The interaction of this compound derivatives with various receptors is a critical determinant of their pharmacological profile. Studies on analogous structures have revealed high affinity and selectivity for specific receptor subtypes. For instance, a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives have been identified as potent antagonists of the serotonin-3 (5-HT3) receptor. nih.gov The affinity of these compounds for the receptor is quantified by the inhibition constant (Ki), with lower values indicating higher affinity. nih.gov

Furthermore, certain 3,4-dihydro-2H-1,4-benzoxazine derivatives have been designed as dual-function molecules, exhibiting both thrombin inhibitory activity and antagonism at the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. nih.gov These compounds have shown submicromolar inhibition constants (Ki) for thrombin and submicromolar IC50 values for the inhibition of fibrinogen binding to the GPIIb/IIIa receptor. nih.gov

Table 2: Receptor Binding Affinity of Benzoxazine Derivatives

| Compound/Derivative | Target Receptor | Binding Affinity (Ki/IC50) | Reference |

| endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide | 5-HT3 | Ki = 0.019 nM | nih.gov |

| Dihydropyrrol-2-one derivative 11i (benzoxazin-3-one-based) | Mineralocorticoid Receptor (MR) | IC50 = 43 nM | nih.gov |

| Various 3,4-dihydro-2H-1,4-benzoxazine derivatives | Thrombin | Submicromolar Ki | nih.gov |

| Various 3,4-dihydro-2H-1,4-benzoxazine derivatives | Glycoprotein IIb/IIIa Receptor | Submicromolar IC50 | nih.gov |

This table showcases the receptor binding affinities of various benzoxazine derivatives, highlighting the potential for high-affinity interactions with biological targets.

DNA Interaction Profiles (e.g., Intercalation)

The interaction of small molecules with DNA can be a crucial mechanism for their anticancer properties. Some compounds can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This can lead to structural distortions and interfere with DNA replication and transcription, ultimately inducing cell death. nih.gov

Competitive experiments using ethidium (B1194527) bromide (EB), a known DNA intercalator, have suggested that some 3,4-dihydro-1,4-benzoxazin-2-one derivatives can displace EB from the EB-DNA complex. nih.gov This indicates that these compounds have an affinity for DNA and may bind through an intercalative mode. nih.gov The Stern-Volmer quenching constant (Ksv) can be used to quantify the efficiency of this displacement. nih.gov

Table 3: DNA Interaction of 1,4-Benzoxazin-2-one Derivatives

| Compound | Stern-Volmer Quenching Constant (Ksv) (M⁻¹) | Reference |

| Derivative 5 | (3.1 ± 0.2) × 10³ | nih.gov |

| Derivative 9 | (5.1 ± 0.1) × 10³ | nih.gov |

| Derivative 10 | (5.6 ± 0.2) × 10³ | nih.gov |

| Derivative 11 | (6.3 ± 0.2) × 10³ | nih.gov |

This table presents the Stern-Volmer quenching constants for the displacement of ethidium bromide from DNA by various 1,4-benzoxazin-2-one derivatives, suggesting a potential for DNA intercalation.

Modulation of Inflammatory and Immune Pathways

The anti-inflammatory properties of benzoxazine derivatives are linked to their ability to modulate key signaling pathways involved in the inflammatory response. Research on 2H-1,4-benzoxazin-3(4H)-one derivatives has shown that they can significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov

Furthermore, these compounds have been found to decrease the transcription levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov This is often accompanied by the downregulation of inflammation-related enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov A key mechanism underlying these effects appears to be the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation. nih.gov

Systematic Structure-Activity Relationship (SAR) Investigations

SAR studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For the benzoxazine class of compounds, SAR investigations have revealed critical structural features that govern their potency and selectivity.

For instance, in the case of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives acting as 5-HT3 receptor antagonists, the introduction of substituents at the 2-position of the 1,4-benzoxazine ring was found to significantly increase antagonistic activity, with the order of potency being dimethyl > methyl > dihydro > phenyl. nih.gov This highlights the importance of the substitution pattern on the heterocyclic ring.

Similarly, for benzoxazin-3-one-based mineralocorticoid receptor (MR) antagonists, a structure-based drug design approach led to the identification of potent and selective compounds. nih.gov The introduction of lipophilic substituents that could occupy unfilled spaces in the MR binding pocket was a key strategy in enhancing in vitro activity. nih.gov

Table 4: SAR Insights for Benzoxazine Derivatives

| Compound Series | Key Structural Modifications | Impact on Activity | Reference |

| 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides | Substitution at the 2-position of the 1,4-benzoxazine ring | Increased 5-HT3 receptor antagonistic activity (dimethyl > methyl > dihydro > phenyl) | nih.gov |

| Benzoxazin-3-one-based MR antagonists | Introduction of lipophilic substituents | Enhanced in vitro activity at the mineralocorticoid receptor | nih.gov |

| Benzoxazin-3-one-based MR antagonists | Replacement of dihydrofuran-2-one with a dihydropyrrol-2-one scaffold | Led to potent in vitro activity | nih.gov |

This table summarizes key structure-activity relationship findings for different series of benzoxazine derivatives, providing guidance for the rational design of new analogs with improved biological profiles.

Influence of Substituent Position and Nature on Biological Potency

The type and position of chemical groups (substituents) attached to the benzoxazinone ring system play a pivotal role in determining the biological potency of these compounds.

Research into a series of benzoxazinone derivatives as α-chymotrypsin inhibitors has revealed that the presence of substituents on the benzene (B151609) ring can reduce inhibitory potential. nih.gov However, the introduction of a fluoro group on a phenyl substituent led to increased inhibitory activity, followed by chloro and bromo substituents. nih.gov Compounds with strong electron-donating or electron-withdrawing groups on the phenyl substituent demonstrated good inhibitory potential, with the order of preference being ortho > meta > para positions. nih.gov

In the context of antimicrobial and anticancer activity of related benzoxazole (B165842) derivatives, substituents at positions 2 and 5 of the benzoxazole ring were found to be most critical, especially when both positions are occupied. nih.gov For instance, the presence of an electron-donating dimethylamino group was shown to significantly enhance activity. nih.gov Conversely, introducing an electron-accepting bromine atom at position 7 of the benzoxazole ring also resulted in increased activity among certain heterocyclic derivatives. nih.gov

For herbicidal activity, the electronic characteristics of the substituents are of decisive importance. e3s-conferences.org Studies have shown that 3-alkylbenzoxazolinones and 3-alkyl-6-halobenzoxazolinones exhibit herbicidal action. e3s-conferences.org Specifically, 6-halogen-substituted benzoxazolinones have been identified as potent fungicides. e3s-conferences.org

In the development of serotonin-3 (5-HT3) receptor antagonists, the introduction of substituents at the 2-position of the 1,4-benzoxazine ring increased antagonistic activities, with the order of potency being dimethyl > methyl > dihydro > phenyl. nih.gov Furthermore, a donor substituent at position 7 has been shown to enhance the bioactivity of certain benzoxazinones. researchgate.net

The table below summarizes the influence of various substituents on the biological activity of benzoxazinone derivatives based on available research findings.

| Substituent | Position | Effect on Biological Activity | Target/Activity |

| Fluoro, Chloro, Bromo | Phenyl substituent | Increased inhibitory potential (Fluoro > Chloro > Bromo) | α-Chymotrypsin inhibition nih.gov |

| Strong electron-donating/withdrawing groups | Phenyl substituent (ortho, meta, para) | Good inhibitory potential (ortho > meta > para) | α-Chymotrypsin inhibition nih.gov |

| Dimethylamino group | Phenyl ring | Significantly increases activity | Antimicrobial/Anticancer nih.gov |

| Bromine atom | Position 7 of benzoxazole ring | Increases activity | Antimicrobial nih.gov |

| Alkyl groups | Position 3 | Herbicidal action | Herbicidal e3s-conferences.org |

| Halogen atoms | Position 6 | Potent fungicidal and herbicidal action | Fungicidal/Herbicidal e3s-conferences.org |

| Methyl, Dimethyl | Position 2 of 1,4-benzoxazine ring | Increased antagonistic activity (Dimethyl > Methyl) | 5-HT3 receptor antagonism nih.gov |

| Donor substituent | Position 7 | Enhanced bioactivity | General bioactivity researchgate.net |

Stereochemical Considerations and Enantiomeric Effects

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of this compound derivatives. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological properties.